2-Bromo-3-(trifluoromethyl)benzonitrile
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Overview
Description
2-Bromo-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile typically involves the bromination of 3-(trifluoromethyl)benzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-Bromo-3-(trifluoromethyl)benzylamine.
Oxidation: Formation of trifluoromethylbenzoic acid derivatives.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzonitrile is primarily based on its ability to interact with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to specific enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, making it useful in drug development and other applications .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-(trifluoromethyl)benzonitrile: The position of the trifluoromethyl group affects its chemical reactivity and applications.
2-Bromo-3-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical properties.
Uniqueness: 2-Bromo-3-(trifluoromethyl)benzonitrile is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCKPTRLDWJPRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648641 |
Source
|
Record name | 2-Bromo-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-07-3 |
Source
|
Record name | 2-Bromo-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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